molecular formula C15H16N2O3 B2726437 (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid CAS No. 1020050-92-3

(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid

Cat. No.: B2726437
CAS No.: 1020050-92-3
M. Wt: 272.30 g/mol
InChI Key: UNLQKFNVVXUHTM-UHFFFAOYSA-N
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Description

(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid is a recognized and potent small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 is a G-protein coupled receptor primarily expressed on activated T lymphocytes and NK cells, and it is activated by the interferon-inducible chemokines CXCL9, CXCL10, and CXCL11 . By selectively inhibiting the interaction of these chemokines with their receptor, this compound effectively blocks CXCR3-mediated signaling and cellular migration. This mechanism underpins its significant research value in investigating T-cell trafficking and function in a variety of pathological contexts. It serves as a critical pharmacological tool for dissecting the role of the CXCR3/chemokine axis in T H 1-driven autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis, where CXCR3 + T cells are implicated in disease pathogenesis. Furthermore, its application extends to oncology research , as CXCR3 signaling is involved in modulating the tumor microenvironment, influencing both anti-tumor immunity and pro-tumorigenic angiogenesis. Researchers utilize this antagonist to explore novel therapeutic strategies aimed at modulating immune cell infiltration to either suppress autoimmunity or enhance anti-cancer responses.

Properties

CAS No.

1020050-92-3

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-[4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H16N2O3/c1-11-8-16-17(9-11)10-13-7-12(4-6-15(18)19)3-5-14(13)20-2/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

UNLQKFNVVXUHTM-UHFFFAOYSA-N

SMILES

CC1=CN(N=C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC

Canonical SMILES

CC1=CN(N=C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The methoxy and pyrazolylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that derivatives of acrylic acids can inhibit cyclooxygenase enzymes, which are key mediators in inflammatory pathways. For instance, research indicates that certain pyrazole-containing acrylic acids exhibit significant inhibition of COX enzymes, suggesting their utility in developing anti-inflammatory drugs .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acrylic acid derivatives. The incorporation of pyrazole moieties enhances the antimicrobial efficacy against various bacterial strains. A case study demonstrated that a related compound showed effective bactericidal activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

Agricultural Applications

Research has also explored the use of this compound in agriculture as a potential fungicide or herbicide. The structural characteristics of acrylic acids allow them to interact with plant growth regulators, leading to altered growth patterns in target weeds or fungi. Preliminary findings suggest that derivatives can inhibit fungal growth in crops, thereby improving yield and reducing reliance on traditional pesticides .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several acrylic acid derivatives, including (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid. The compound was found to reduce inflammation markers significantly in vitro and in vivo models, indicating its potential for therapeutic use in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi. The results showed that it possessed notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics used for comparison .

Mechanism of Action

The mechanism of action of (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the pyrazole ring and the phenyl group. These modifications impact electronic properties, steric hindrance, and lipophilicity:

Compound Pyrazole Substituents Phenyl Substituents Molecular Weight (g/mol) Notable Properties
Target: (2E)-3-{4-Methoxy-3-[(4-Methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid 4-Methyl 4-Methoxy ~298 (estimated) Moderate lipophilicity; methoxy enhances solubility in polar solvents .
(2E)-3-{3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid 4-Chloro 4-Methoxy 313.75 Chloro group increases electron-withdrawing effects; potential higher reactivity .
(2E)-3-{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid 3,5-Dimethyl 4-Methoxy 286.33 Enhanced steric bulk; soluble in ethanol, dichloromethane .
(2E)-3-{4-Methoxy-3-[(4-Nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid 4-Nitro 4-Methoxy ~314 (estimated) Nitro group introduces strong electron withdrawal; may affect redox activity .
(2E)-3-{4-Methoxy-3-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid 3,4,5-Trimethyl 4-Methoxy 300.36 High lipophilicity; likely improved membrane permeability .
(2E)-3-{3-[(4-Chloro-3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid 4-Chloro, 3,5-Dimethyl 4-Methoxy 340.80 Combines chloro and methyl groups; potential for mixed electronic effects .

Physicochemical Properties

  • Solubility: Methyl and methoxy groups generally enhance solubility in organic solvents (e.g., ethanol, dichloromethane) . Chloro and nitro substituents may reduce aqueous solubility due to increased hydrophobicity .
  • Lipophilicity : Trimethyl and chloro-dimethyl analogs exhibit higher logP values, favoring passive diffusion across biological membranes .
  • Stability : Amide or ester derivatives (common in prodrugs) may undergo enzymatic hydrolysis, as seen in related compounds .

Practical Considerations

  • Availability : Several analogs, including nitro- and trimethyl-substituted derivatives, are discontinued commercially, necessitating custom synthesis .
  • Storage: Most compounds require room-temperature storage, with sensitivity to light or moisture noted in some cases .

Biological Activity

(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid, also known by its CAS number 1020050-92-3, is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the synthesis, biological evaluations, and relevant case studies associated with this compound.

The molecular formula of this compound is C15H16N2O3, with a molecular weight of 272.3 g/mol. Key physical properties include:

  • Boiling Point: 488.5 ± 45.0 °C (predicted)
  • Density: 1.17 ± 0.1 g/cm³ (predicted)
  • pKa: 4.56 ± 0.10 (predicted)
  • Hazard Class: Irritant .

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the acrylic acid backbone followed by the introduction of the pyrazole moiety. Specific synthetic routes have been explored in various studies, highlighting modifications to enhance biological activity .

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study evaluated a series of synthesized compounds, including derivatives related to this compound, using heat-induced protein denaturation techniques. Results indicated that certain aminomethyl derivatives exhibited greater anti-inflammatory activity compared to standard treatments like diclofenac sodium .

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including A549 (lung), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). Notably, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Case Studies and Research Findings

StudyFindings
Anti-inflammatory Evaluation Aminomethyl derivatives showed enhanced activity compared to parent compounds; some were more effective than diclofenac sodium .
Anticancer Activity Compounds related to this compound inhibited cancer cell proliferation with IC50 values as low as 1.9 µg/mL against HCT-116 cells .
Structure-Activity Relationship The presence of specific functional groups influenced the anti-inflammatory and anticancer activities, suggesting potential pathways for further drug development .

Q & A

Q. How can the structural identity of (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography is the gold standard for unambiguous structural determination. For example, similar compounds like (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were resolved using single-crystal X-ray diffraction, revealing bond angles and torsion angles critical for stereochemical confirmation .
  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify the presence of key functional groups. The methoxy group (δ3.8\delta \sim3.8 ppm) and acrylic acid protons (δ6.27.5\delta \sim6.2–7.5 ppm, coupling constant Jtrans>16J_{trans} > 16 Hz) are diagnostic. Compare data with structurally analogous compounds, such as ethyl (E)-3-(4-methoxy-3-((pyrimidinyl)methyl)phenyl)acrylate, where NMR confirmed olefin geometry and substitution patterns .
  • HRMS (High-Resolution Mass Spectrometry) validates molecular formula. For example, HRMS data for (E)-ethyl-3-(4-methoxy-3-((dioxolanyl)methyl)phenyl)acrylate showed a molecular ion at m/z 439.2012 (calculated 439.2015), confirming synthesis success .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Pd-catalyzed C–H olefination : This method is effective for introducing the acrylic acid moiety. For example, palladium-catalyzed meta-C–H activation in arene-tethered diols has been used to install olefin groups under mild conditions (e.g., 56% yield via preparative TLC using petroleum ether/EtOAc) .
  • Mannich reaction : Utilized to introduce the pyrazole-methyl group. A similar approach was reported for 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives, where N,N'-bis(methoxymethyl)diaza-18-crown-6 acted as a formaldehyde equivalent .
  • Acid-catalyzed ester hydrolysis : Convert acrylate esters (e.g., ethyl or methyl esters) to the free acrylic acid using HCl or NaOH in aqueous THF .

Advanced Research Questions

Q. How can low yields in the final olefination step be addressed?

Methodological Answer:

  • Optimize reaction conditions : Screen bases (e.g., NaOtBu vs. NaHMDS) and additives. For example, NaOtBu achieved 90% yield in CO2_2/C2_2H4_4 coupling reactions, while weaker bases like NaOH resulted in no product .
  • Control steric hindrance : Modify substituents on the phenyl ring to reduce steric clashes during olefination. Bulky groups near the reaction site may hinder Pd coordination .
  • Purification refinement : Use gradient elution in column chromatography (e.g., hexane:EtOAc from 3:1 to 1:1) or preparative HPLC to isolate the E-isomer selectively, as seen in analogous acrylate syntheses .

Q. How should discrepancies in reported 1H^1H1H NMR data for this compound be resolved?

Methodological Answer:

  • Solvent and temperature standardization : NMR chemical shifts vary with solvent (e.g., DMSO-d6_6 vs. CDCl3_3) and temperature. For example, the methoxy group in DMSO-d6_6 appears upfield compared to CDCl3_3 .
  • Dynamic effects analysis : Investigate rotameric equilibria in the pyrazole-methyl group. Variable-temperature NMR (e.g., –40°C to 25°C) can freeze conformers and resolve splitting patterns, as demonstrated in studies of related pyrazole derivatives .
  • Cross-validate with computational methods : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. This approach resolved ambiguities in the NMR assignments of (Z)-furan derivatives .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

  • Fragment-based design : Synthesize analogs with modifications to the pyrazole ring (e.g., 4-methyl vs. 4-ethyl) or acrylic acid chain (e.g., E/Z isomerism). Test for enzyme inhibition (e.g., COX-2) or receptor binding affinity .
  • Pharmacophore mapping : Use X-ray co-crystallography or docking simulations to identify critical interactions. For instance, the methoxy group may occupy a hydrophobic pocket in kinase targets, as seen in studies of similar benzoic acid derivatives .
  • Bioisosteric replacement : Replace the pyrazole with triazole or imidazole rings to assess impact on solubility and potency. This method was applied in optimizing anti-inflammatory pyrazol-1-ylmethylphenol analogs .

Q. How can regioselectivity challenges in pyrazole functionalization be overcome?

Methodological Answer:

  • Directing group strategies : Install temporary directing groups (e.g., carbonyl or amino groups) to steer electrophilic substitution. For example, a 2-naphthylamino group in (Z)-furan derivatives directed methylation to the C4 position of pyrazole .
  • Metal-mediated C–H activation : Use Pd or Cu catalysts with ligands (e.g., 1,10-phenanthroline) to achieve selective C3 or C5 functionalization. This approach was successful in meta-C–H olefination of diol-tethered arenes .
  • Protecting group tactics : Protect reactive sites (e.g., the acrylic acid as an ethyl ester) during pyrazole modification, then deprotect under mild conditions (e.g., LiOH/THF/H2_2O) .

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